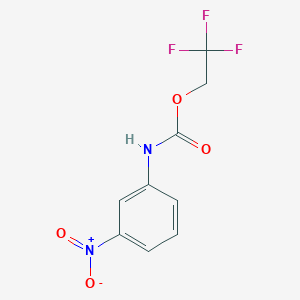

2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate is a useful research compound. Its molecular formula is C9H7F3N2O4 and its molecular weight is 264.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Photolabile Protecting Groups

N-Methyl-N-(o-nitrophenyl)carbamates, including structures similar to 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate, have been identified as new photoremovable alcohol protecting groups. This innovation allows for the incorporation of protecting groups through chemical coupling, which can be cleanly removed by photolysis in protic solvents. This process highlights the utility of these compounds in the synthesis and manipulation of sensitive organic molecules (Loudwig & Goeldner, 2001).

Polymer Science

In polymer science, the synthesis and characterization of novel fluorinated polyimides derived from diamine monomers that include 2,2,2-trifluoroethyl groups have been reported. These polyimides exhibit outstanding thermal stability, mechanical properties, and solubility in polar organic solvents, indicating their potential for high-performance applications (Yin et al., 2005).

Energetic Materials

Research on energetic materials has introduced 2,2,2-Trinitroethyl carbamate as a derivative with potential as a perchlorate-free high energetic dense oxidizer. This compound, derived through a synthesis route involving 2,2,2-trinitroethanol and phosgene, demonstrates the capabilities of trifluoroethyl carbamate derivatives in the development of environmentally friendly energetic materials (Axthammer et al., 2014).

Electrochromic Materials

Studies on electrochromic materials have utilized compounds with carbazole structures, including those resembling this compound, for the synthesis of polycarbazole films. These films exhibit significant electrochromic behavior, changing color upon oxidation, which is promising for applications in smart windows and display technologies (Hsiao & Lin, 2016).

Catalysis and Organic Synthesis

In organic synthesis, the use of biphilic organophosphorus catalysts for intramolecular C-N bond formation showcases the broader applicability of nitrophenyl carbamates in facilitating complex chemical transformations. This method offers a scalable and efficient route to carbazole and indole compounds, underscoring the versatility of these compounds in synthetic chemistry (Nykaza et al., 2018).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding inhalation, ingestion, and contact with skin or eyes . In case of inadequate ventilation, respiratory protection should be worn .

特性

IUPAC Name |

2,2,2-trifluoroethyl N-(3-nitrophenyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2O4/c10-9(11,12)5-18-8(15)13-6-2-1-3-7(4-6)14(16)17/h1-4H,5H2,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBMIUZDPVYMZAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)OCC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585354 |

Source

|

| Record name | 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403-99-6 |

Source

|

| Record name | 2,2,2-Trifluoroethyl (3-nitrophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline](/img/structure/B1340488.png)

![1-[2-(Aminomethyl)benzyl]-2-pyrrolidinone](/img/structure/B1340501.png)